molecular formula C15H19FN4O3 B11392938 N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11392938
M. Wt: 322.33 g/mol
InChI Key: KNFMSBYYPALPBH-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and an ethoxypropyl chain, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Ethoxypropyl Chain: The ethoxypropyl chain can be attached through an alkylation reaction, where an ethoxypropyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the ethoxypropyl chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-2-(4-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
  • N-(3-ethoxypropyl)-2-(4-bromophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
  • N-(3-ethoxypropyl)-2-(4-methylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, binding affinity, and metabolic resistance compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C15H19FN4O3

Molecular Weight

322.33 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C15H19FN4O3/c1-2-23-9-3-8-17-15(22)14-13(10-21)18-20(19-14)12-6-4-11(16)5-7-12/h4-7,21H,2-3,8-10H2,1H3,(H,17,22)

InChI Key

KNFMSBYYPALPBH-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)F

Origin of Product

United States

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